Famciclovir Impurity 8

説明

Famciclovir Impurity 8 is a byproduct or degradation product associated with the antiviral drug Famciclovir. Famciclovir is a prodrug of Penciclovir, which is used to treat herpes virus infections, including herpes zoster (shingles) and genital herpes. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the efficacy and safety of the drug.

化学反応の分析

Famciclovir Impurity 8 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Scientific Research Applications

1. Antiviral Activity

Famciclovir Impurity 8 has been investigated for its antiviral properties. Research indicates that it can modify existing antiviral mechanisms, potentially enhancing efficacy against herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The phosphorylation of penciclovir in infected cells is more efficient than that of acyclovir, leading to stronger antiviral activity .

2. Cancer Therapy

Recent studies have proposed that this compound may serve as a suicide gene therapy agent. Specifically, it has been shown to modify the activity of thymidine kinase-dependent antiviral drugs into anti-tumor agents. This modification allows the compound to induce cytotoxic effects in tumor cells independent of its original viral targets . The binding affinity of this compound derivatives to thymidine kinase was evaluated through molecular docking studies, indicating potential for further development in cancer treatment .

3. Drug Development and Formulation

The stability and purity of famciclovir formulations are critical for their effectiveness. Research has focused on optimizing manufacturing processes to minimize impurities, including this compound. Techniques such as high-performance liquid chromatography (HPLC) have been employed to monitor and control impurity levels during production . This ensures that the therapeutic formulations maintain their intended efficacy while minimizing adverse effects associated with impurities.

Case Studies

Case Study 1: Antiviral Efficacy Enhancement

A study conducted on the antiviral efficacy of this compound demonstrated that when combined with standard antiviral therapies, it significantly increased the overall effectiveness against resistant strains of herpes simplex virus. The findings suggested that the impurity could play a role in overcoming drug resistance observed in some patients .

Case Study 2: Potential in Cancer Therapy

In a computational study assessing the effects of this compound on cancer cells, it was found to exhibit promising cytotoxicity against various cancer cell lines. The study highlighted its ability to induce apoptosis in tumor cells through mechanisms independent of thymidine kinase activity, suggesting its viability as a therapeutic agent in oncology .

Data Table: Summary of Research Findings

生物活性

Famciclovir is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes viruses. It is a prodrug that converts into its active form, penciclovir, which exhibits antiviral properties. Famciclovir Impurity 8, one of the various impurities associated with famciclovir, has been the subject of investigation regarding its biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and pharmacological data.

Overview of Famciclovir and Its Impurities

Famciclovir (chemical formula: C14H19N5O4) is a guanine analogue that is metabolized to penciclovir (C15H19N5O4) in the body. The conversion process is crucial for its antiviral efficacy, as penciclovir is responsible for inhibiting viral DNA synthesis. The presence of impurities, including this compound, can affect the drug's overall efficacy and safety profile.

This compound has a specific molecular structure that differentiates it from the parent compound. Its chemical composition and molecular weight are critical for understanding its potential biological activity. The details are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H19N5O4 |

| Molecular Weight | 321.33 g/mol |

| CAS Number | Not specified |

Pharmacokinetics

Research indicates that famciclovir has a mean bioavailability of approximately 77%, with peak plasma concentrations occurring around 0.89 hours post-administration . The terminal half-life of penciclovir ranges from 2.3 to 2.8 hours depending on dosing conditions . Understanding these pharmacokinetic parameters is crucial for evaluating the implications of impurities like this compound on drug metabolism and efficacy.

Case Studies

- Herpes Zoster Treatment : In clinical trials involving herpes zoster patients, famciclovir significantly reduced the duration of viral shedding and improved healing times . Although specific data on this compound was not highlighted in these studies, the overall efficacy of famciclovir suggests that impurities may not substantially detract from its antiviral properties.

- Resistance Studies : A study analyzing resistance patterns in patients treated with famciclovir found a low incidence (0.3%) of penciclovir-resistant viral isolates . This finding indicates that even with impurities present, famciclovir maintains its effectiveness against resistant strains.

特性

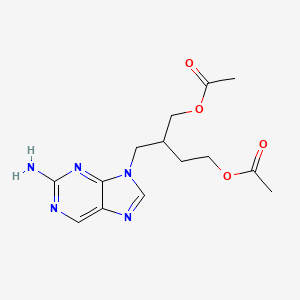

IUPAC Name |

[3-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-4-3-11(7-23-10(2)21)6-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUXXYGTRYJLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(CN1C=NC2=CN=C(N=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。